molecular formula C20H18FN5O3S B2857352 N-(4-amino-2-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide CAS No. 888423-47-0

N-(4-amino-2-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide

Cat. No.: B2857352
CAS No.: 888423-47-0
M. Wt: 427.45
InChI Key: NMMDVKKNFYXWOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-amino-2-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide is a useful research compound. Its molecular formula is C20H18FN5O3S and its molecular weight is 427.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Novel Polyimides

Research by Butt et al. (2005) explores the synthesis of novel diamines and their polymerization with various dianhydrides, resulting in polyimides with significant organic solvent solubility and thermal stability. This study's methodology and findings could offer insights into the synthetic routes and applications of complex compounds, including those similar to the compound , within materials science, particularly in developing high-performance polymers with specific desired properties such as solubility, thermal stability, and specific heat capacity (Butt et al., 2005).

Antimicrobial Activity of Fluorobenzamides

Desai et al. (2013) synthesized fluorobenzamides and evaluated their antimicrobial activity against various bacterial and fungal strains. The presence of a fluorine atom was found essential for enhancing antimicrobial activity. This study suggests the potential of incorporating specific functional groups (such as fluorine) to enhance the biological activity of compounds, which could be relevant for designing compounds with specific antimicrobial properties (Desai et al., 2013).

Kinesin Spindle Protein Inhibition for Cancer Treatment

Theoclitou et al. (2011) identified AZD4877, a novel kinesin spindle protein (KSP) inhibitor, through structure-activity relationship analysis. This compound showed promising in vitro and in vivo efficacy for cancer treatment by inducing cellular death through mitosis arrest. This research highlights the therapeutic potential of targeting specific proteins involved in cell division processes, which could be relevant for compounds with similar structures aimed at cancer therapy (Theoclitou et al., 2011).

Synthesis and Antibacterial Evaluation

Ravichandiran et al. (2015) conducted a study on the synthesis of specific derivatives and their antibacterial evaluation, highlighting the importance of structural features in determining biological activity. Such studies are crucial for understanding how modifications in chemical structures can influence the activity against various microbial pathogens (Ravichandiran et al., 2015).

Properties

IUPAC Name

N-[4-amino-2-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O3S/c1-11-5-7-12(8-6-11)18(28)24-16-17(22)25-20(26-19(16)29)30-10-15(27)23-14-4-2-3-13(21)9-14/h2-9H,10H2,1H3,(H,23,27)(H,24,28)(H3,22,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMDVKKNFYXWOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.